molecular formula C8H10N2O2 B8289949 Acetic acid 6-amino-2-methyl-pyridin-3-yl ester

Acetic acid 6-amino-2-methyl-pyridin-3-yl ester

Cat. No. B8289949
M. Wt: 166.18 g/mol
InChI Key: DUMBWVPMMQJQGO-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

Acetic acid 2-methyl-6-nitro-pyridin-3-yl ester (0.30 g, 1.53 mmol) was dissolved in ethanol. 10% Pd/C (0.04 g, 0.38 mmol) was added, and the mixture was put under an atmosphere of hydrogen and stirred vigorously for 50 min at room temperature. The catalyst was filtered off, washing with ethanol, and the solvent removed under vacuum to yield acetic acid 6-amino-2-methyl-pyridin-3-yl ester (0.24 g, 95%) as a white solid, MS (ISP): m/e=166.2 (M+), which was used crude.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=[C:4]([N+:12]([O-])=O)[N:3]=1>C(O)C.[Pd]>[NH2:12][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([O:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC1=NC(=CC=C1OC(C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously for 50 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC1=CC=C(C(=N1)C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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